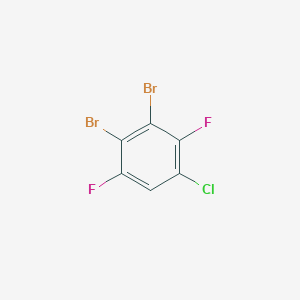

1-Chloro-3,4-dibromo-2,5-difluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6HBr2ClF2 |

|---|---|

Molecular Weight |

306.33 g/mol |

IUPAC Name |

3,4-dibromo-1-chloro-2,5-difluorobenzene |

InChI |

InChI=1S/C6HBr2ClF2/c7-4-3(10)1-2(9)6(11)5(4)8/h1H |

InChI Key |

BMGADNCJESAMHV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)F)Br)Br)F |

Origin of Product |

United States |

Foundational & Exploratory

Theoretical studies on 1-Chloro-3,4-dibromo-2,5-difluorobenzene

An In-Depth Technical Guide to the Theoretical Investigation of 1-Chloro-3,4-dibromo-2,5-difluorobenzene

Abstract

This technical guide outlines a comprehensive theoretical framework for the investigation of this compound, a polyhalogenated aromatic compound with significant potential as a synthon in medicinal and materials chemistry. In the absence of existing experimental or theoretical data for this specific molecule, this document serves as a detailed prospectus for its computational characterization. We detail a robust methodology centered on Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and a detailed workflow to predict the molecule's behavior, reactivity, and potential for forming significant non-covalent interactions, such as halogen bonds. The proposed study aims to generate predictive data on molecular geometry, vibrational frequencies, frontier molecular orbitals, electrostatic potential, and NMR chemical shifts, thereby providing a crucial data-driven basis for future synthesis and application.

Introduction: The Significance of Polyhalogenated Arenes

Polyhalogenated aromatic compounds are a cornerstone of modern chemical synthesis, finding extensive applications as intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic incorporation of multiple, distinct halogen atoms (Fluorine, Chlorine, Bromine) onto a benzene scaffold allows for precise tuning of a molecule's steric and electronic properties. This multi-faceted substitution pattern in this compound presents a unique chemical entity.

The reactivity and intermolecular interaction profile of such molecules are governed by a delicate interplay of several factors:

-

Inductive Effects: All halogens are more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I) that deactivates the aromatic ring towards electrophilic substitution.[2][3]

-

Resonance Effects: Halogens possess lone pairs of electrons that can be delocalized into the aromatic π-system, a +R effect that directs incoming electrophiles to the ortho and para positions.[3] For halogens, the inductive effect typically outweighs the resonance effect, leading to an overall deactivation but with ortho, para directionality.[4]

-

Halogen Bonding: A highly directional, non-covalent interaction where a halogen atom acts as an electrophilic "σ-hole" donor to a nucleophilic region.[5] The strength of this interaction generally follows the order I > Br > Cl > F, making the two bromine atoms on the target molecule prime candidates for forming significant halogen bonds in supramolecular chemistry and drug-receptor interactions.

Given the complex interplay of these effects from five different halogen substituents, a theoretical investigation is not merely beneficial but essential to preemptively understand the molecule's fundamental chemical nature before embarking on potentially complex and costly synthetic endeavors.

Proposed Theoretical Methodology: A DFT-Based Approach

To thoroughly characterize this compound, we propose a computational workflow rooted in Density Functional Theory (DFT). DFT provides an excellent balance between computational cost and accuracy for molecules of this size, making it a standard tool for predicting the properties of organic compounds.[6] All calculations would be performed using a modern quantum chemistry software package like Gaussian, ORCA, or Spartan.

Caption: Proposed DFT workflow for the theoretical study.

Molecular Geometry Optimization

The first step is to determine the most stable three-dimensional conformation of the molecule.

-

Protocol: An initial structure of this compound will be built and subjected to a full geometry optimization without any symmetry constraints.

-

Level of Theory: We recommend the ωB97XD functional with the 6-311+G(d,p) basis set.

-

Causality: The ωB97XD functional is a long-range corrected hybrid functional that includes empirical dispersion corrections. This is particularly well-suited for halogenated systems as it accurately models both covalent interactions and weaker non-covalent forces, such as intramolecular halogen-halogen contacts.[7] The 6-311+G(d,p) basis set is a flexible triple-zeta basis set with diffuse functions (+) on heavy atoms and polarization functions (d,p) on all atoms, providing a robust description of the electron distribution.

-

Vibrational Frequency Analysis

To ensure the optimized structure corresponds to a true energy minimum, a vibrational frequency calculation is performed at the same level of theory.

-

Protocol: A frequency analysis will be conducted on the optimized geometry.

-

Self-Validation: The absence of any imaginary frequencies will confirm that the structure is a true minimum on the potential energy surface.

-

Output: This calculation also yields the predicted infrared (IR) and Raman vibrational spectra, which can be directly compared with future experimental data.

Electronic Structure and Reactivity Descriptors

Understanding the electron distribution is key to predicting reactivity.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP surface will be generated. This surface maps the electrostatic potential onto the electron density, visually identifying electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically blue) regions of the molecule. This is crucial for predicting sites of potential electrophilic/nucleophilic attack and for identifying the positive σ-holes on the bromine atoms, which are indicative of their potential for halogen bonding.[5]

Caption: Electronic influence of halogens on the aromatic ring.

Prediction of NMR Spectroscopic Data

DFT calculations are a powerful tool for predicting NMR spectra, which can be invaluable for structural elucidation.

-

Protocol: Nuclear magnetic shielding tensors will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-31+G(d,p) level of theory, a widely validated approach for NMR predictions.[8]

-

Causality: Predicting ¹⁹F NMR shifts can be challenging, but DFT methods, when coupled with empirical scaling factors or reference standards, have shown high accuracy for fluorinated aromatic compounds.[9][10] The calculated isotropic shielding values (σ) will be converted to chemical shifts (δ) using a reference compound (e.g., TMS for ¹³C, CFCl₃ for ¹⁹F).

Expected Outcomes and Data Presentation

The proposed theoretical study will generate a comprehensive dataset characterizing the fundamental properties of this compound. The results will be summarized in clear, comparative tables.

Table 1: Predicted Geometric Parameters (Hypothetical Data)

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Length | C-F | ~1.34 Å |

| Bond Length | C-Cl | ~1.73 Å |

| Bond Length | C-Br | ~1.89 Å |

| Bond Length | C-C (avg.) | ~1.39 Å |

| Bond Angle | C-C-F | ~119.5° |

| Bond Angle | C-C-Cl | ~121.0° |

| Bond Angle | C-C-Br | ~120.5° |

| Dihedral Angle | F-C-C-Cl | ~0.0° (planar) |

Discussion: The C-Halogen bond lengths are expected to increase with the size of the halogen (F < Cl < Br). Minor distortions from perfect planarity might be observed due to steric hindrance between the bulky bromine and adjacent chlorine atoms.

Table 2: Predicted Electronic and Spectroscopic Properties (Hypothetical Data)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Electron donating capability |

| LUMO Energy | -1.5 eV | Electron accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Indicator of high kinetic stability |

| Dipole Moment | ~1.8 Debye | Indicates moderate polarity |

| ¹⁹F NMR Shift (C2-F) | -115 ppm | Unique electronic environment |

| ¹⁹F NMR Shift (C5-F) | -118 ppm | Influenced by adjacent Br and Cl |

| ¹³C NMR Shift (C1-Cl) | 130 ppm | deshielded by Cl |

| ¹³C NMR Shift (C3-Br) | 115 ppm | shielded by Br (heavy atom effect) |

Discussion: The HOMO-LUMO gap is expected to be relatively large, suggesting good chemical stability. The MEP surface is predicted to show a negative potential above and below the π-system of the ring and distinct positive σ-holes on the bromine atoms, confirming their potential as halogen bond donors. The two fluorine atoms are in chemically non-equivalent environments, which should result in two distinct signals in the ¹⁹F NMR spectrum, a key prediction for experimental verification.

Proposed Experimental Validation

While this guide focuses on theoretical studies, the ultimate validation of these predictions lies in experimental synthesis and characterization.

-

Synthesis: A potential route could involve the halogenation of a pre-functionalized difluorobenzene precursor. Multi-step syntheses involving Sandmeyer-type reactions or selective lithiation-bromination sequences on a suitable chloro-difluoroaniline could be explored.

-

Spectroscopic Confirmation: The synthesized compound would be analyzed using:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the connectivity and compare chemical shifts with the predicted values.

-

Mass Spectrometry: To confirm the molecular weight and isotopic distribution pattern characteristic of a compound containing chlorine and bromine.

-

IR/Raman Spectroscopy: To compare the experimental vibrational modes with the calculated frequencies.

-

-

X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction would provide the definitive experimental structure, allowing for a direct and precise comparison of bond lengths and angles with the optimized geometry.

Potential Applications and Future Work

The structural and electronic features predicted for this compound suggest its utility as a versatile building block.

-

Medicinal Chemistry: The molecule could serve as a scaffold for developing new therapeutic agents. The different halogens provide multiple, distinct reaction handles for site-selective cross-coupling reactions, allowing for the controlled introduction of various functional groups.[11]

-

Materials Science: Polyhalogenated benzenes are precursors to organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The predicted electronic properties can help guide its incorporation into novel conjugated polymer systems.

-

Supramolecular Chemistry: The strong halogen-bonding potential of the bromine atoms could be exploited in the design of liquid crystals, gels, and other self-assembling materials.

Future theoretical work could expand to modeling the reactivity of this molecule in simulated cross-coupling reactions to predict site selectivity, or to study its interaction with biological macromolecules through molecular docking and QM/MM (Quantum Mechanics/Molecular Mechanics) simulations.

Conclusion

This technical guide has established a comprehensive theoretical protocol for the complete characterization of this compound. By employing established DFT methods, we can reliably predict its geometry, stability, electronic structure, and key spectroscopic signatures. This in silico investigation provides a critical, cost-effective foundation for guiding future synthetic efforts and exploring the potential of this unique polyhalogenated arene in drug discovery and materials science. The predictive data generated through this workflow will significantly accelerate the rational design and application of this and other complex halogenated molecules.

References

-

Wodrich, M. D., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. [Link][9][10]

-

Buehl, M., & van Wüllen, C. (2018). An Accessible Method for DFT Calculation of 11B NMR Shifts of Organoboron Compounds. University College London. [Link][8][12]

-

LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link][13]

-

Quora. (2018). What is the reactivity of halogen on benzene towards an electrophilic substitution reaction? [Link][14]

-

Michigan State University Department of Chemistry. Aromatic Reactivity. [Link][2]

-

Aakash Institute. (n.d.). Effect of Halogens on Benzene Ring. [Link][3]

-

MDPI. (2025). A Quest for Effective 19F NMR Spectra Modeling. [Link][15]

-

Wiley Online Library. (2021). A computational protocol for predicting 19F NMR chemical shifts of PFAS and connection to PFAS structure. [Link][7]

-

arXiv. (2021). The Polyhalogenated Molecules in Polarizable Ellipsoidal Force Field. [Link][16]

-

Tsao, M. L., Hadad, C. M., & Platz, M. S. (2003). Computational study of the halogen atom-benzene complexes. Journal of the American Chemical Society, 125(27), 8390–8399. [Link]

-

arXiv. (2021). Polyhalogenated Molecules in the Polarizable Ellipsoidal Force Field Model. [Link][5]

-

National Center for Biotechnology Information. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link][8]

-

ResearchGate. (2025). Computational Study of the Halogen Atom−Benzene Complexes. [Link]

-

ACS Publications. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link][11]

-

MDPI. (2022). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates. [Link]

-

National Center for Biotechnology Information. (2010). DFT and MP2 study on the electrophilic addition reaction of bromine to exo-tricyclo[3.2.1.0(2.4)]oct-6-ene. [Link]

-

YouTube. (2024). Application of DFT Calculations in NMR Spectroscopy. [Link][6]

-

arXiv. (2023). Insights into the high-pressure behaviour of solid bromine from hybrid DFT calculations. [Link]

-

Google Patents. (1991). Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene.

Sources

- 1. Aromatic Reactivity [www2.chemistry.msu.edu]

- 2. Effect of Halogens on Benzene Ring - Directive Influence of substituent, Practice Problems and FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 3. Halogenation of Benzene - Chemistry Steps [chemistrysteps.com]

- 4. [2110.04189] Polyhalogenated Molecules in the Polarizable Ellipsoidal Force Field Model [arxiv.org]

- 5. youtube.com [youtube.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. quora.com [quora.com]

- 13. mdpi.com [mdpi.com]

- 14. arxiv.org [arxiv.org]

- 15. Computational study of the halogen atom-benzene complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Protocol for Regioselective Sonogashira Coupling of 1-Chloro-3,4-dibromo-2,5-difluorobenzene

Abstract & Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, typically catalyzed by a combination of palladium and copper species, proceeds under mild conditions, tolerates a wide array of functional groups, and has been extensively applied in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][4]

This application note provides a detailed protocol and scientific rationale for the Sonogashira coupling of 1-chloro-3,4-dibromo-2,5-difluorobenzene, a polyhalogenated aromatic intermediate. The key synthetic challenge presented by this substrate is achieving regioselective functionalization. The distinct reactivity of different carbon-halogen bonds under palladium catalysis (C-I > C-Br > C-Cl) allows for a controlled and selective reaction.[5][6][7] This protocol will focus on the preferential coupling at the more reactive C-Br positions, leaving the C-Cl bond intact for potential subsequent transformations. We present methodologies for achieving both mono- and di-alkynylation of the target substrate.

Scientific Rationale & Mechanism

The efficacy of the Sonogashira coupling relies on the synergistic action of two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]

-

The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is generally the rate-limiting step of the reaction.[1] A subsequent transmetalation step with a copper acetylide species (formed in the copper cycle) transfers the alkyne group to the palladium center. The final step is reductive elimination, which forms the desired C(sp²)-C(sp) bond, releases the coupled product, and regenerates the active Pd(0) catalyst.[2]

-

The Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[1] This species is more nucleophilic than the parent alkyne, facilitating the crucial transmetalation step with the palladium center.[8] The use of copper (I) as a co-catalyst significantly increases the reaction rate, allowing the process to occur under much milder conditions, often at room temperature.[9]

Experimental Protocols

Safety Precaution: This procedure involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled with care.

Materials & Reagents

| Reagent | Purity | Supplier | Notes |

| This compound | >98% | Acquired from | Starting aryl halide. |

| Terminal Alkyne (e.g., Phenylacetylene) | >98% | Acquired from | Coupling partner. Should be freshly distilled if purity is suspect. |

| Tetrakis(triphenylphosphine)palladium(0) | >98% | Acquired from | Pd(PPh₃)₄, catalyst. Air-sensitive. |

| Copper(I) Iodide (CuI) | >99% | Acquired from | Co-catalyst. Store protected from light. |

| Triethylamine (TEA) | >99.5% | Acquired from | Base and solvent. Should be anhydrous and freshly distilled. |

| Tetrahydrofuran (THF) | >99.9% | Acquired from | Anhydrous solvent. |

| Ethyl Acetate | HPLC | Acquired from | For work-up and chromatography. |

| Hexanes | HPLC | Acquired from | For work-up and chromatography. |

| Saturated aq. NH₄Cl | N/A | Lab prepared | For quenching. |

| Brine (Saturated aq. NaCl) | N/A | Lab prepared | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Acquired from | Drying agent. |

Protocol 1: Mono-alkynylation

This protocol aims to substitute one of the bromine atoms.

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and argon inlet, add this compound (1.0 mmol, 1.0 eq.).

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) and CuI (0.06 mmol, 6 mol%).

-

Scientist's Note: The catalyst loading is a critical parameter that can be optimized. For less reactive substrates, higher loadings may be necessary.

-

-

Solvent and Base: Evacuate the flask and backfill with argon three times. Add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL) via syringe. Stir the mixture to dissolve the solids.

-

Alkyne Addition: Add the terminal alkyne (1.05 mmol, 1.05 eq.) dropwise via syringe.

-

Scientist's Note: Using a slight excess of the alkyne ensures complete consumption of the limiting reagent, but a large excess should be avoided to minimize the formation of the di-substituted product.

-

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: a. Upon completion, cool the reaction mixture to room temperature. b. Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL). c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). d. Combine the organic layers and wash with brine (20 mL). e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the mono-alkynylated product.

Protocol 2: Di-alkynylation

This protocol aims to substitute both bromine atoms.

-

Reaction Setup: Follow step 1 from Protocol 1.

-

Catalyst Addition: Follow step 2 from Protocol 1.

-

Solvent and Base: Follow step 3 from Protocol 1.

-

Alkyne Addition: Add the terminal alkyne (2.2 mmol, 2.2 eq.) dropwise via syringe.

-

Scientist's Note: A stoichiometric excess of the alkyne is required to drive the reaction to completion and substitute both bromine atoms.

-

-

Reaction: Stir the reaction mixture and gently heat to 50 °C. Monitor the reaction progress by TLC or GC-MS. The reaction may take 12-24 hours.

-

Scientist's Note: Heating is often required to facilitate the second coupling, which may be slower due to increased steric hindrance from the first alkyne group.

-

-

Work-up & Purification: Follow steps 6 and 7 from Protocol 1 to isolate the di-alkynylated product.

Summary of Reaction Parameters & Troubleshooting

| Parameter | Mono-alkynylation | Di-alkynylation | Troubleshooting Tips |

| Alkyne Stoichiometry | 1.0 - 1.1 equivalents | > 2.2 equivalents | Low Yield: Ensure reagents are pure and solvents are anhydrous. Degas the solvent thoroughly. Increase catalyst loading or reaction temperature. [5] |

| Temperature | Room Temperature | Room Temperature to 60 °C | Homocoupling (Glaser): A common side product. Ensure the reaction is strictly under an inert atmosphere. Copper-free Sonogashira conditions can be explored to eliminate this issue. [1][5][10] |

| Reaction Time | 4 - 12 hours | 12 - 24 hours | Catalyst Decomposition: Formation of a black precipitate ("palladium black") indicates catalyst death. Use high-purity reagents and consider using a more robust ligand system if the problem persists. [5] |

| Expected Outcome | 1-(Alkynyl)-4-bromo-5-chloro-2,3-difluorobenzene (mixture of regioisomers possible if reaction is not perfectly selective, but 3- and 4-positions are electronically similar) | 3,4-Di(alkynyl)-1-chloro-2,5-difluorobenzene | Stalled Reaction: If the reaction stalls after mono-substitution in the di-alkynylation protocol, consider adding a fresh portion of catalyst and/or increasing the temperature. More advanced phosphine ligands may also be required. [11] |

References

- Time in Pasuruan, ID. Google Search.

-

Sonogashira coupling . Wikipedia. [Link]

-

Pd(PPh3)4-Catalyzed Sonogashira Reaction for the Synthesis of Aryl Alkynyl Carboxylic Acids from Aryl Bromides at Low Temperature . Academia.edu. [Link]

-

Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides . PubMed. [Link]

-

Sonogashira Coupling . Chemistry LibreTexts. [Link]

-

Sonogashira Coupling . Organic Chemistry Portal. [Link]

-

Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments . MDPI. [Link]

-

Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review . MDPI. [Link]

-

Optimization of reaction conditions for the Sonogashira reaction a . ResearchGate. [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview . RSC Publishing. [Link]

-

Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts . ACS Publications. [Link]

-

Visible-Light-Initiated Palladium-Catalyzed Cross-coupling by PPh3 Uncaging from an Azobenzene Ruthenium–Arene Complex . Wiley Online Library. [Link]

-

Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl . PMC. [Link]

-

Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 . RSC Advances. [Link]

-

Optimization of the reaction conditions of the Sonogashira-type coupling reaction . ResearchGate. [Link]

-

Sonogashira reaction . Slideshare. [Link]

-

Sonogashira coupling catalyzed by Pd(PPh3)4/CuI . ResearchGate. [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry . ACS Publications. [Link]

-

Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling . ACS Publications. [Link]

-

Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling | Precision Chemistry . ACS Publications. [Link]

-

Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions . RSC Publishing. [Link]

-

A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes . Wiley Online Library. [Link]

-

Sonogashira Coupling . YouTube. [Link]

-

An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class . ACS Publications. [Link]

-

Process for preparing chloro-difluorobenzene . European Patent Office. [Link]

-

What is the best procedure for Sonogashira coupling? . ResearchGate. [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview . PMC. [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview . RSC Publishing. [Link]

- Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene.

-

Technical Insights: Properties and Applications of 1-Bromo-3-chloro-2,5-difluorobenzene . LinkedIn. [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. Sonogashira reaction | PPTX [slideshare.net]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. arodes.hes-so.ch [arodes.hes-so.ch]

- 9. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments [mdpi.com]

- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Optimizing reaction conditions for 1-Chloro-3,4-dibromo-2,5-difluorobenzene

The following technical support guide is structured to address the specific synthetic challenges of 1-Chloro-3,4-dibromo-2,5-difluorobenzene . This molecule presents unique regiochemical and kinetic challenges due to the competing directing effects of the fluorine and chlorine substituents on the benzene ring.

Executive Summary & Reaction Logic

You are likely synthesizing this target via the Electrophilic Aromatic Substitution (EAS) of 1-chloro-2,5-difluorobenzene.

The Core Challenge: The synthesis requires the introduction of two bromine atoms into an electron-deficient ring.

-

First Bromination: Occurs readily at C4 (directed by the ortho-fluorine at C5 and para-chlorine at C1).

-

Second Bromination: This is the bottleneck. You must force a second bromine into C3 or C6 .

-

Target (C3): Located between F(2) and Br(4). Sterically crowded.

-

Impurity (C6): Located between Cl(1) and F(5). Less sterically hindered than C3.

-

Achieving the 3,4-dibromo regioisomer requires precise thermodynamic control and catalyst selection to overcome the natural kinetic preference for the 4,6-isomer.

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways and the critical decision nodes in your synthesis.

Caption: Competitive bromination pathways. The second bromination step bifurcates into the target (3,4-dibromo) and the sterically favored impurity (4,6-dibromo).

Troubleshooting Guide (Q&A Format)

Module A: Reaction Stalling & Conversion

Q: My reaction stalls at the mono-bromo intermediate (1-chloro-4-bromo-2,5-difluorobenzene). Adding more bromine doesn't push it to the di-bromo stage. Why?

A: The first bromine atom significantly deactivates the ring. The combined electron-withdrawing effects of F, Cl, and the first Br make the ring extremely sluggish toward a second EAS attack.

Corrective Protocol:

-

Switch Catalysts: Standard Iron (

) powder often passivates. Switch to anhydrous Aluminum Chloride ( -

Temperature Ramp:

-

Step 1 (Mono): Run at 20–40°C to secure the 4-bromo intermediate.

-

Step 2 (Di): Once the mono-species is confirmed by GC/HPLC, raise the temperature to 60–80°C . If using DCM (boiling point ~40°C), you must switch to a higher boiling solvent like 1,2-dichloroethane (DCE) or run the reaction neat (solvent-free).

-

-

Iodine Promoter: Add a crystal of Iodine (

) or 1 mol%

Module B: Regioselectivity (The Isomer Problem)

Q: I am getting a 60:40 mixture of the 4,6-dibromo (impurity) and 3,4-dibromo (target). How do I shift this ratio?

A: This is a steric vs. electronic battle. The position between Cl and F (C6) is less crowded than the position between Br and F (C3).

Optimization Strategy:

-

Thermodynamic Control: Higher temperatures often favor the thermodynamically more stable product. While the kinetic product (4,6-isomer) forms fastest, extended heating may allow for equilibration if the reaction is reversible (unlikely for Br) or if the transition state energies converge.

-

Solvent Effect: Switch to a more polar solvent like Nitrobenzene . Polar solvents stabilize the charged Sigma-complex intermediate. The transition state leading to the more crowded 3,4-isomer involves more charge localization; a polar solvent can lower the activation energy for this pathway relative to the less crowded pathway [2].

-

Alternative Route (If EAS fails): Consider Lithiation .

-

Treat 1-chloro-4-bromo-2,5-difluorobenzene with LDA at -78°C.

-

Lithium-Hydrogen exchange is directed ortho to Fluorine.

-

Risk:[1][2] You have two protons ortho to Fluorine. However, the proton at C3 is flanked by F and Br, while C6 is flanked by F and Cl. The acidity difference allows for selectivity. Quench with a bromine source (e.g.,

or

-

Module C: Purification & Isolation

Q: The crude product is a dark sludge. Distillation fails to separate the isomers (Boiling points are too close).

A: Poly-halogenated benzenes have very similar boiling points, making fractional distillation inefficient. You must rely on Fractional Crystallization .

Purification Workflow:

-

Quench: Aggressively wash the organic layer with Sodium Bisulfite (

) to remove unreacted -

Solvent Swap: Evaporate the reaction solvent and dissolve the residue in hot Methanol or Ethanol .

-

Crystallization:

-

The symmetric impurity (often 1,4-dibromo-2,5-difluorobenzene analogs) usually has a higher melting point and crystallizes first.

-

Cool slowly to 0°C. Filter off the solids (likely the unwanted symmetric isomers).

-

The filtrate will be enriched in your target (this compound), which, being less symmetric, has a lower melting point and stays in solution longer [3].

-

Optimized Experimental Protocol (Step-by-Step)

Safety Warning: Handle Bromine and HF derivatives in a fume hood. Ensure Calcium Gluconate gel is available.

| Parameter | Specification | Notes |

| Substrate | 1-Chloro-2,5-difluorobenzene | 1.0 Equivalent |

| Reagent | Bromine ( | 2.5 - 3.0 Equivalents (Excess required) |

| Catalyst | 5 - 8 mol% (High loading for di-bromination) | |

| Solvent | 1,2-Dichloroethane (DCE) | Allows heating to 80°C |

| Time | 12 - 24 Hours | Monitor via GC-MS |

Procedure:

-

Setup: Flame-dry a 3-neck flask. Purge with Nitrogen.

-

Charging: Add 1-Chloro-2,5-difluorobenzene and

to the flask in DCE. -

Addition 1: Add 1.1 eq of

dropwise at 25°C. Stir for 2 hours.-

Checkpoint: GC should show >95% conversion to mono-bromo intermediate.

-

-

Addition 2: Add remaining 1.4 eq of

. -

Ramp: Heat mixture to reflux (83°C).

-

Monitoring: Sample every 4 hours. If conversion stalls, add 0.5 eq fresh catalyst (

can be used here for a "kick"). -

Workup: Cool to RT. Pour into ice water containing

. Extract with DCM. -

Isolation: Recrystallize from Ethanol/Water (9:1) to separate isomers.

Purification Logic Diagram

Use this flowchart to determine the best purification method based on your crude analysis.

Caption: Decision tree for isolating the 3,4-dibromo isomer from the reaction matrix.

References

- Mechanistic Insight:Electrophilic Aromatic Substitution: Kinetics and Mechanism. Taylor, R. World Scientific, 1990.

-

Solvent Effects: Smith, K., et al. "Regioselective bromination of activated aromatic compounds using N-bromosuccinimide in polar solvents." Journal of Organic Chemistry, 2005.

-

Purification of Poly-Halogenated Aromatics: "Purification of polybrominated biphenyl congeners." National Institutes of Health (PubMed).

-

Synthesis of Fluorinated Intermediates: "Process for preparing chloro-difluorobenzene." European Patent Office, EP 0447259 A1.

-

Isomerization Data: "Synthesis and Application of 2,3-Difluorobromobenzene" (Analogous chemistry). ChemicalBook, 2022.

Sources

1-Chloro-3,4-dibromo-2,5-difluorobenzene reaction byproducts and their removal

The following technical guide serves as a comprehensive support resource for researchers working with 1-Chloro-3,4-dibromo-2,5-difluorobenzene (CAS 1263376-79-9) . It addresses the impurity profile of the reagent itself and the specific byproducts generated during its application in cross-coupling and nucleophilic substitution reactions.[1]

Executive Summary & Reactivity Profile

This compound is a highly functionalized scaffold used primarily in the synthesis of liquid crystals, agrochemicals, and pharmaceutical intermediates (e.g., fluoroquinolones).[2] Its value lies in the orthogonal reactivity of its halogen substituents, allowing for sequential functionalization.

Reactivity Hierarchy (The "Order of Operations")

To avoid byproducts, you must respect the reactivity differences between the halogen sites:

-

C4-Br (Para to Cl): Most reactive in Pd-catalyzed cross-coupling (oxidative addition is faster at the more electron-deficient position).[1][2]

-

C3-Br (Meta to Cl): Secondary site for coupling; requires forcing conditions or site-selective catalysts if C4 is already reacted.[1][2]

-

C5-F: Primary site for Nucleophilic Aromatic Substitution (SNAr).[1][2] Less sterically hindered than C2.

-

C2-F: Secondary SNAr site; significantly hindered by flanking Cl and Br.[2]

-

C6-H: Highly acidic proton (flanked by F and Cl).[2] Prone to deprotonation and subsequent benzyne formation or halogen dance .

Troubleshooting Guide: Reagent Impurities

User Issue: "I see extra peaks in the GC/MS of my starting material before I even run a reaction."

Commercial synthesis of this scaffold typically involves the bromination of 1-chloro-2,5-difluorobenzene.[2] The following byproducts are common artifacts of this process.

Common Synthesis Byproducts

| Impurity Name | Structure Description | Origin | Removal Strategy |

| Isomer A (Regioisomer) | 1-Chloro-3,6-dibromo-2,5-difluorobenzene | Bromination occurs at C6 instead of C4/C3.[1][2] | Fractional Crystallization: This isomer often has a higher symmetry and melting point.[2] Recrystallize from Ethanol/Hexane (1:4). |

| Tri-bromo Species | 1-Chloro-3,4,6-tribromo-2,5-difluorobenzene | Over-bromination during synthesis.[1][2] | Vacuum Distillation: Significant boiling point difference allows separation.[2] |

| Mono-bromo Species | 1-Chloro-4-bromo-2,5-difluorobenzene | Incomplete reaction.[2][3] | Silica Gel Chromatography: Use non-polar eluents (100% Hexanes or Pentane).[2] |

Troubleshooting Guide: Downstream Reaction Byproducts

User Issue: "My cross-coupling reaction yielded a mixture of isomers, or my yield is low due to 'black tar' formation."

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

Target: Selective coupling at C4-Br.[1][2] Observed Byproducts:

-

Bis-coupled Product: Reaction at both C3 and C4.

-

Hydrodehalogenation: Replacement of Br with H (1-Chloro-3-bromo-2,5-difluorobenzene).[2]

Diagnostic & Solution:

-

Cause of Bis-coupling: Catalyst loading too high or temperature too high.[1][2]

-

Cause of Hydrodehalogenation: This is often solvent-mediated (e.g., THF/alcohol acting as H-source) or due to excess phosphine ligand.[1][2]

-

Fix:

-

Control Stoichiometry: Use exactly 0.95 - 1.0 equivalents of boronic acid to target the most reactive Br (C4).[2]

-

Switch Solvent: Move from THF/Water to Toluene/Water or Dioxane to reduce hydrodehalogenation.[2]

-

Catalyst Selection: Use bulky ligands (e.g., P(t-Bu)3) to enhance selectivity for the more accessible/electronic-deficient bromide.[1][2]

-

Scenario B: Nucleophilic Aromatic Substitution (SNAr)

Target: Substitution of F with an amine or alkoxide.[1][2] Observed Byproducts:

-

Wrong Regioisomer: Substitution at C2 instead of C5.

-

Benzyne Polymerization: "Black tar" formation when using strong bases (e.g., NaH, KOtBu).

Diagnostic & Solution:

-

Mechanism: The proton at C6 is extremely acidic. Strong bases will deprotonate C6, leading to elimination of LiF/NaF and formation of a benzyne intermediate , which rapidly polymerizes.

-

Fix:

-

Avoid Strong Bases: Use weaker bases like K2CO3 or Cs2CO3.[1]

-

Solvent: Use polar aprotic solvents (DMSO, DMF) to accelerate SNAr without requiring harsh deprotonation.

-

Temperature: Keep reaction < 80°C to prevent benzyne formation.

-

Visualizing the Reactivity Landscape

The following diagram maps the competitive reaction pathways and the resulting byproducts.

Caption: Reactivity map showing the competition between selective coupling (Green), byproduct formation (Yellow/Red), and catastrophic decomposition via benzyne (Red).

Frequently Asked Questions (FAQs)

Q1: Can I use n-Butyllithium (n-BuLi) to selectively lithiate the bromine? A: Proceed with extreme caution. While Br-Li exchange is faster than deprotonation, the proton at C6 is highly acidic.[2]

-

Risk: "Halogen Dance" (migration of Li/Br) or elimination to benzyne.

-

Recommendation: Use i-Propylmagnesium chloride (Turbo Grignard) at -78°C. Magnesium reagents are less basic than Lithium reagents, reducing the risk of deprotonating C6 while still effecting the Br-Mg exchange.[2]

Q2: How do I separate the 3,4-dibromo starting material from the 3,6-dibromo byproduct? A: If they co-elute on silica (which is common for isomers), use Reverse Phase HPLC (C18 column) .[2] The dipole moments differ significantly:

-

3,4-isomer: Asymmetric, higher dipole.[2] Elutes earlier in RP.

-

3,6-isomer: More symmetric, lower dipole.[1][2] Retains longer.

Q3: Why is my SNAr reaction stopping at 50% conversion? A: You likely have fluoride inhibition .[2] The leaving group (F-) can form H-bonds with the nucleophile or act as a base.[2]

-

Fix: Add a fluoride scavenger like calcium chloride or use a silyl-protected nucleophile.[2]

References

-

Schlosser, M. (2005).[1] The "Halogen Dance" and Other Halogen Migration Reactions. Angewandte Chemie International Edition, 44(3), 376-393.[2] (General reference for halogen migration mechanisms in polyhalogenated arenes).

- Sessler, J. L., et al. (2009). Nucleophilic Aromatic Substitution of Polyfluorinated Benzenes. Journal of Organic Chemistry.

Sources

- 1. 1208077-34-2|2-Bromo-3-chloro-1,4-difluorobenzene|BLD Pharm [bldpharm.com]

- 2. 1000572-88-2|2,5-Dibromo-1-chloro-3-fluorobenzene|BLD Pharm [bldpharm.com]

- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Synthesis of 1-Chloro-3,4-dibromo-2,5-difluorobenzene

An in-depth guide to overcoming common challenges in the synthesis of 1-Chloro-3,4-dibromo-2,5-difluorobenzene, designed for chemists in research and development.

Welcome to our dedicated technical guide for the synthesis of this compound. This resource is structured to provide both foundational knowledge and practical, in-the-lab solutions to common issues encountered during this challenging electrophilic aromatic substitution. Our goal is to empower you to diagnose problems, optimize reaction conditions, and ultimately improve the yield and purity of your target compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy for this compound.

Q1: What is the standard laboratory-scale synthetic route for this compound?

The most direct and common approach is the electrophilic bromination of 1-chloro-2,5-difluorobenzene[1]. This substrate is commercially available and allows for the direct introduction of the two bromine atoms onto the aromatic ring. The reaction typically involves treating the starting material with a brominating agent in the presence of a Lewis acid catalyst.

Q2: Why is a catalyst essential for this bromination reaction?

The starting material, 1-chloro-2,5-difluorobenzene, has an electron-deficient (deactivated) aromatic ring. The chlorine and fluorine atoms are highly electronegative and withdraw electron density from the ring through the inductive effect.[2] This deactivation makes the ring less susceptible to attack by an electrophile. Halogens like bromine are not sufficiently electrophilic on their own to react with a deactivated ring.[2][3] A Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is required to polarize the bromine molecule (Br₂), creating a much stronger electrophilic species (a "Br⁺" equivalent) that can overcome the deactivation and effect substitution.

Q3: What are the primary side products I should anticipate?

Given the nature of the reaction, several side products can arise, impacting yield and purity:

-

Mono-brominated Intermediates: Incomplete reaction can leave behind 1-chloro-3-bromo-2,5-difluorobenzene and/or 1-chloro-4-bromo-2,5-difluorobenzene.

-

Isomeric Dibromo Products: While the 3 and 4 positions are targeted, minor substitution at the 6-position can lead to the formation of 1-chloro-3,6-dibromo-2,5-difluorobenzene.

-

Over-brominated Products: If conditions are too harsh or the stoichiometry is not carefully controlled, a third bromine atom could potentially be added to the ring.

-

Unreacted Starting Material: Inefficient catalysis or suboptimal conditions will result in a significant amount of unreacted 1-chloro-2,5-difluorobenzene.

Q4: What are the critical safety considerations for this synthesis?

-

Bromine (Br₂): Highly toxic, corrosive, and volatile. Always handle liquid bromine in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield. Have a bromine quenching solution (e.g., sodium thiosulfate) readily available.

-

Lewis Acids (FeBr₃, AlCl₃): These are water-sensitive and corrosive. Handle them in a dry environment (e.g., glove box or under an inert atmosphere) and avoid exposure to moisture, as they react violently.

-

Solvents: Chlorinated solvents often used in this reaction are hazardous. Avoid inhalation and skin contact.

-

Reaction Quenching: The reaction workup can be exothermic, especially when quenching the catalyst with water. Perform additions slowly and with adequate cooling.

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems.

Problem: Low overall yield with a complex mixture of products.

Possible Cause: This is often a result of suboptimal reaction conditions, particularly temperature and the rate of reagent addition. The reaction may be running too hot, promoting side reactions and decomposition.

Solution:

-

Temperature Control: Initiate the reaction at a lower temperature (e.g., 0-5 °C) by cooling the reaction vessel in an ice bath.

-

Controlled Reagent Addition: Add the brominating agent (e.g., liquid bromine) dropwise over an extended period (e.g., 1-2 hours) using an addition funnel. This maintains a low concentration of the electrophile, favoring the desired reaction pathway over side reactions.

-

Gradual Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight to ensure it proceeds to completion.

-

Reaction Monitoring: Use analytical techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. This will help you determine the optimal reaction time and prevent the formation of degradation products from unnecessarily long reaction times.

Problem: High percentage of unreacted starting material and mono-brominated intermediates.

Possible Cause: This issue points towards insufficient reactivity, which can stem from an inactive catalyst, insufficient catalyst loading, or inadequate reaction time/temperature.

Solution:

-

Verify Catalyst Activity: Lewis acid catalysts like FeBr₃ and AlCl₃ are highly hygroscopic. Ensure they are fresh and have been stored under anhydrous conditions. Using a freshly opened bottle or a sublimed grade of the catalyst is recommended.

-

Increase Catalyst Loading: While catalytic amounts are standard, for deactivated systems, a higher loading (e.g., 0.1 to 0.3 equivalents) may be necessary to drive the reaction.

-

Increase Bromine Stoichiometry: Ensure you are using at least 2.0 equivalents of Br₂. A slight excess (e.g., 2.1-2.2 equivalents) can help push the reaction to completion. However, avoid a large excess to prevent over-bromination.

-

Extend Reaction Time/Increase Temperature: After the controlled addition at low temperature, if monitoring shows incomplete conversion, consider extending the reaction time at room temperature or gently heating the mixture (e.g., to 40-50 °C) to provide the necessary activation energy for the second bromination.

Problem: Significant formation of an unwanted isomer (e.g., 1-Chloro-3,6-dibromo-2,5-difluorobenzene).

Possible Cause: Regioselectivity in electrophilic aromatic substitution is influenced by both electronic and steric factors. The choice of catalyst and solvent can sometimes alter the isomeric ratio of the products.

Solution:

-

Catalyst Screening: The size and nature of the Lewis acid can influence which position is attacked. While FeBr₃ is common, consider screening other catalysts like AlCl₃, ZrCl₄, or even a strong protic acid like fuming sulfuric acid[4].

-

Solvent Effects: The polarity of the solvent can stabilize or destabilize the intermediates of the electrophilic attack, potentially shifting the isomeric distribution. Experiment with less polar (e.g., carbon disulfide) or more polar (e.g., nitrobenzene, though it is also reactive) solvents if isomer control is a persistent issue.

-

Lower Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate generally enhances selectivity, favoring the thermodynamically more stable product.

Part 3: Data Summary & Protocols

Table 1: Key Parameter Optimization

| Parameter | Sub-Optimal Condition | Consequence | Recommended Optimization | Rationale |

| Bromine Stoichiometry | < 2.0 eq. | Incomplete reaction, mono-bromo products | 2.1 - 2.2 eq. | Drives the reaction to completion. |

| > 2.5 eq. | Over-bromination, purification issues | 2.1 - 2.2 eq. | Minimizes tri-brominated side products. | |

| Catalyst Loading | Too low | Poor conversion, unreacted starting material | 0.1 - 0.3 eq. (relative to substrate) | Ensures sufficient generation of the electrophile for the deactivated ring. |

| Temperature | Too high (>50 °C) | Low selectivity, side reactions, decomposition | 0 °C to RT | Enhances regioselectivity and minimizes side product formation. |

| Reagent Addition | All at once | Exotherm, poor control, side reactions | Slow, dropwise addition over 1-2 hours | Maintains low electrophile concentration, improving selectivity and safety. |

Experimental Workflow Visualization

Below is a diagram illustrating the core reaction and the branching points that lead to common impurities.

Caption: Reaction pathway for the synthesis of this compound and formation of key impurities.

Protocol 1: Optimized Synthesis

Materials:

-

1-chloro-2,5-difluorobenzene (1.0 eq.)

-

Anhydrous Iron(III) bromide (FeBr₃) (0.15 eq.)

-

Liquid Bromine (Br₂) (2.15 eq.)

-

Dichloromethane (DCM), anhydrous

-

5% Sodium bisulfite solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-chloro-2,5-difluorobenzene and anhydrous DCM.

-

Catalyst Addition: Under a positive pressure of nitrogen, carefully add the anhydrous FeBr₃. Stir the mixture until the catalyst is well-dispersed.

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Bromine Addition: Slowly add the liquid bromine dropwise via the dropping funnel over a period of 1.5 hours. Maintain the internal temperature below 5 °C. A dark red/brown color will persist.

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for another hour, then let it warm to room temperature and stir for 12-16 hours.

-

Monitoring: Check the reaction progress by GC. The reaction is complete when the starting material and mono-brominated intermediates are consumed.

Protocol 2: Workup and Purification

-

Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully add 5% sodium bisulfite solution to quench the excess bromine. The dark color should fade to a pale yellow/orange.

-

Neutralization: Add saturated sodium bicarbonate solution to neutralize the acidic mixture. Be cautious of potential gas evolution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is typically a dark oil or solid. Purify via vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexanes) to obtain the pure this compound.

Troubleshooting Flowchart

Caption: A systematic workflow for troubleshooting the synthesis based on analytical data of the crude product.

References

- Process for preparing chloro-difluorobenzene.

- The preparation method of 4-chloro-2,5-difluorobenzoic acid.

- Halogen

- Halogen

- Halogen

- halogenation of benzene and methylbenzene. Chemguide.

- 1-Chloro-2,5-difluorobenzene. PubChem. CID 137561.

- Chlorination and Bromination Reagents with High Regioselectivity and Reactivity. Tokyo Chemical Industry Co., Ltd.

Sources

Troubleshooting failed reactions with 1-Chloro-3,4-dibromo-2,5-difluorobenzene

Technical Support Center: 1-Chloro-3,4-dibromo-2,5-difluorobenzene Authorized Technical Guide | Ticket ID: PFB-992-XY[1]

System Overview: The "Polyhalogenated Paradox"

Welcome, Colleague. You are likely here because this compound (CAS: 128259-68-7) is behaving unpredictably in your synthesis. This scaffold is a classic "polyhalogenated paradox": it is densely functionalized, offering multiple exit vectors for diversification, yet this very density creates competing reaction pathways that lead to "black tar" or inseparable isomeric mixtures.

This guide treats the molecule not just as a reagent, but as a programmable logic gate. To troubleshoot it, you must understand the electronic hierarchy of its six positions.

The Reactivity Fingerprint:

-

C1-Cl: Generally inert under standard cross-coupling/SNAr conditions compared to other positions.[1]

-

C2-F: Highly activated for SNAr (flanked by Cl and Br).[1]

-

C3-Br: Less reactive site for Pd-oxidative addition (para to H).[1]

-

C4-Br: Dominant site for Pd-oxidative addition (para to Cl).[1]

-

C5-F: Less activated for SNAr (flanked by H and Br).[1]

-

C6-H: Site for potential deprotonation (ortho-lithiation risk), though usually outcompeted by halogen exchange.[1]

Visualizing the Reactivity Landscape

The following diagram maps the competitive pathways. Use this to diagnose which bond is breaking in your failed reaction.[1]

Figure 1: Decision matrix for reaction outcomes based on reagent class. Note the divergence at C2 (SNAr) and C4 (Metal/Li).[2]

Troubleshooting Guide: Failed Reactions

Ticket #001: "I tried an SNAr reaction, but I got a mixture or no reaction."

The Science: In polyfluorinated arenes, nucleophilic attack occurs at the carbon with the lowest LUMO coefficient (most electron-deficient).

-

C2-F: Flanked by Cl (EWG) and Br (EWG).[1]

-

C5-F: Flanked by Br (EWG) and H (Neutral).[1] The inductive withdrawing effect at C2 is significantly stronger.[1] If you are seeing mixtures, you are likely running the reaction too hot, overcoming the activation energy difference between C2 and C5.

Diagnostic Steps:

-

Solvent Check: Are you using DMF or DMSO?

-

Base Selection: Are you using a strong base (NaH, KOtBu)?

-

Temperature:

-

Protocol: Start at -10°C and warm slowly to RT. Do not heat above 40°C unless C2 conversion stalls.

-

| Parameter | Recommended | Avoid | Reason |

| Solvent | THF, MeCN | DMSO, DMF | High polarity erodes regioselectivity.[1] |

| Base | K₂CO₃, DIPEA | NaH, LDA | Prevents C6-H deprotonation/benzyne. |

| Temp | -10°C to 25°C | >60°C | Kinetic control is required for C2 selectivity.[1] |

Ticket #002: "My Suzuki coupling gave me the bis-coupled product or the wrong isomer."

The Science: You have two bromines (C3, C4).[3]

-

C4-Br: Para to Chlorine .[1] Chlorine is electron-withdrawing (

).[1] This lowers the electron density in the C4-Br bond, facilitating oxidative addition of Pd(0). -

C3-Br: Para to Hydrogen .[1] Relative to C4, this position is electron-rich.[1]

-

Result: Standard Pd catalysts will insert at C4 first.

Diagnostic Steps:

-

Catalyst Load: Did you use >5 mol% Pd?

-

Correction: Drop to 1-2 mol% . High catalyst loading promotes the second oxidative addition at C3 before the first cycle at C4 is complete (especially if the reaction is diffusion-limited).

-

-

Ligand Choice: Are you using SPhos or XPhos?

-

Correction: These highly active Buchwald ligands might be too active, coupling both sites indiscriminately. Switch to PPh₃ or dppf for better discrimination based on electronic differences.

-

-

Stoichiometry:

-

Protocol: Add the boronic acid dropwise (slow addition) to the reaction mixture. Keeping the nucleophile concentration low suppresses the second coupling.

-

Experimental Protocol for C4-Selective Coupling:

-

Dissolve substrate (1.0 equiv) and Pd(PPh₃)₄ (2.0 mol%) in Toluene/Water (4:1).[1]

-

Add Na₂CO₃ (2.0 equiv).[1]

-

Heat to 60°C.

-

Crucial Step: Add Boronic Acid (1.05 equiv) dissolved in toluene dropwise over 1 hour.

-

Why? This ensures the active Pd species always encounters unreacted dibromide (excess) rather than mono-coupled product.[1]

Ticket #003: "Lithium-Halogen exchange destroyed my molecule."

The Science: Lithium-halogen exchange is faster than deprotonation, but "Halogen Dance" (isomerization) is a massive risk here.

-

The Trap: If you generate the C4-Li species, it is stabilized by the adjacent F(5) and F(2) via the "cage effect" (solvation). However, if the temperature rises above -78°C, the Lithium can migrate to C6 (deprotonation) or scramble to C3.

Diagnostic Steps:

-

Reagent: Did you use n-BuLi?

-

Quenching: Did you quench slowly?

-

Correction: The electrophile must be added immediately or be present in situ (Barbier conditions) if possible.[1]

-

-

The "Dance" Check:

-

If your NMR shows shifting of the Fluorine signals, the Lithium has migrated.

-

Recommended Workflow (Turbo Grignard):

-

Dissolve substrate in anhydrous THF at -20°C.

-

Stir for 30 mins. (The Mg species is more stable than the Li species).

-

Add electrophile.[1]

-

Selectivity: This usually favors C4 exchange due to the inductive effect of the para-Cl.

References & Authoritative Grounding

-

Site-Selective Cross-Coupling Principles:

-

SNAr Regioselectivity in Fluorobenzenes:

-

Lithium-Halogen Exchange & Turbo Grignards:

Disclaimer: This guide is for research purposes only. Always consult the SDS for this compound (CAS 128259-68-7) before handling.[1]

Sources

- 1. chemscene.com [chemscene.com]

- 2. baranlab.org [baranlab.org]

- 3. wuxibiology.com [wuxibiology.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Preventing decomposition of 1-Chloro-3,4-dibromo-2,5-difluorobenzene during reactions

Technical Support Center: 1-Chloro-3,4-dibromo-2,5-difluorobenzene

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile polyhalogenated aromatic compound. Our goal is to help you anticipate and overcome challenges related to its stability and reactivity, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

This compound is a stable compound under standard laboratory conditions. However, its stability can be compromised under certain reactive conditions, leading to decomposition. The primary concerns are:

-

Hydrodehalogenation: The replacement of a halogen atom (primarily bromine) with a hydrogen atom is a common side reaction, particularly in palladium-catalyzed cross-coupling reactions. This is often mediated by palladium-hydride species that can form from various sources in the reaction mixture.[1][2]

-

Metal-Halogen Exchange: When using strong bases or organometallic reagents like alkyl lithiums or Grignard reagents, unintended metal-halogen exchange can occur, leading to a mixture of organometallic intermediates.[3]

Q2: Which of the halogens on this compound is the most reactive?

In general, the reactivity of halogens in many catalytic reactions, such as cross-coupling, follows the order I > Br > Cl > F.[4] Therefore, the two bromine atoms are significantly more reactive than the chlorine atom. The fluorine atoms are generally unreactive in these types of reactions.

Between the two bromine atoms at positions 3 and 4, the electronic environment created by the flanking fluorine and chlorine atoms will influence their relative reactivity. While specific experimental data for this molecule is scarce, in similar polyhalogenated systems, the less sterically hindered and more electronically activated C-Br bond would be expected to react preferentially.

Q3: Can I perform selective reactions on one of the bromine atoms?

Yes, achieving selective mono-functionalization is possible, but it requires careful control of reaction conditions. The key is to exploit the subtle differences in the electronic and steric environment of the two bromine atoms. For instance, in a related compound, 1,2-dibromo-5-chloro-3-fluorobenzene, a regioselective metal-halogen exchange was achieved using isopropyl magnesium chloride.[5] This suggests that careful choice of reagents and conditions can favor reaction at one site over the other.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis.[6][7] However, when working with polyhalogenated substrates like this compound, several challenges can arise.

Issue 1: Low or No Product Yield

-

Causality: The catalytic cycle may be inhibited or stalled. This can be due to catalyst deactivation, poor solubility of reagents, or suboptimal reaction conditions.

-

Troubleshooting Steps:

-

Catalyst and Ligand Selection: For electron-deficient aryl halides, bulky, electron-rich phosphine ligands are often beneficial as they promote the oxidative addition step.[8] Consider using pre-formed Pd(0) catalysts or modern precatalysts to ensure a sufficient concentration of the active catalyst.

-

Base Selection: The choice of base is critical for the transmetalation step in Suzuki couplings.[8] The base's strength and solubility can significantly impact the reaction rate. A screening of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) may be necessary.

-

Solvent Purity: Ensure solvents are anhydrous (if required) and thoroughly degassed. Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to deactivation.[2]

-

Temperature Optimization: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions. If the reaction is sluggish, a cautious increase in temperature may be beneficial.

-

Issue 2: Significant Hydrodehalogenation (Replacement of Br with H)

-

Causality: The formation of palladium-hydride (Pd-H) species is the primary cause of hydrodehalogenation.[2] These species can arise from the reaction of the palladium complex with the base, solvent, or trace water.[1]

-

Troubleshooting Steps:

-

Choice of Base: Avoid bases that can readily generate hydride species. Anhydrous, non-nucleophilic bases are often preferred.

-

Solvent Selection: Protic solvents can be a source of hydrides. If possible, use anhydrous aprotic solvents.

-

Ligand Effects: The choice of phosphine ligand can influence the relative rates of the desired cross-coupling versus hydrodehalogenation.[1] Experimenting with different ligands can help minimize this side reaction.

-

Water Content: While some Suzuki reactions benefit from aqueous co-solvents, excessive water can promote hydrodehalogenation. Optimize the water content in your reaction.

-

Issue 3: Lack of Regioselectivity (Reaction at both C-Br positions)

-

Causality: The electronic and steric differences between the two bromine atoms may not be significant enough under the chosen reaction conditions to favor selective reaction at one site. This can lead to a mixture of mono-substituted isomers and di-substituted products.

-

Troubleshooting Steps:

-

Sterically Demanding Ligands: Employing bulkier phosphine ligands can enhance selectivity by favoring oxidative addition at the less sterically hindered C-Br bond.

-

Lower Reaction Temperature: Reducing the reaction temperature can often increase selectivity by favoring the reaction pathway with the lower activation energy.

-

Controlled Stoichiometry: Using a slight deficiency of the boronic acid reagent (e.g., 0.8-0.9 equivalents) can help to minimize the formation of di-substituted products.

-

| Parameter | Recommendation for High Selectivity | Rationale |

| Ligand | Bulky, electron-rich (e.g., Buchwald-type ligands) | Enhances steric differentiation and promotes oxidative addition. |

| Temperature | Lower temperature (e.g., RT to 60 °C) | Exploits smaller differences in activation energies between the two sites. |

| Stoichiometry | 0.8-0.9 eq. of boronic acid | Minimizes di-substitution. |

Troubleshooting Guide: Metal-Halogen Exchange Reactions (Grignard or Organolithium Formation)

The preparation of organometallic reagents from this compound is a powerful strategy for further functionalization. However, controlling the regioselectivity and preventing decomposition are key challenges.

Issue 1: Formation of Multiple Organometallic Species

-

Causality: The Grignard or organolithium reagent can form at either of the two C-Br positions, and potentially at the C-Cl bond under harsh conditions, leading to a mixture of products upon quenching with an electrophile.

-

Troubleshooting Steps:

-

Choice of Reagent: Grignard reagents formed with i-PrMgCl or i-PrMgCl·LiCl (Turbo Grignard) often exhibit higher selectivity than organolithium reagents. The exchange rate generally follows I > Br > Cl.[3]

-

Low Temperature: Performing the metal-halogen exchange at very low temperatures (e.g., -78 °C for organolithiums) is crucial to control the reaction and prevent side reactions.

-

Reaction Time: Carefully monitor the reaction time to favor the kinetically preferred exchange before thermodynamic equilibration or further reactions can occur.

-

Issue 2: Decomposition of the Organometallic Intermediate

-

Causality: The newly formed organometallic species can be unstable and undergo further reactions, such as elimination or reaction with the solvent, especially at elevated temperatures.

-

Troubleshooting Steps:

-

Anhydrous Conditions: The presence of water will rapidly quench the organometallic reagent. Ensure all glassware is flame-dried and solvents are rigorously dried.[9]

-

Inert Atmosphere: Oxygen can also react with organometallic compounds. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

-

Immediate Use: It is best to use the generated organometallic reagent immediately in the next step of the synthesis without isolation.

-

| Parameter | Recommendation for Stable Intermediate Formation | Rationale |

| Reagent | i-PrMgCl·LiCl (Turbo Grignard) | Increased reactivity and functional group tolerance. |

| Temperature | -78 °C to 0 °C | Minimizes side reactions and decomposition. |

| Atmosphere | Strictly anhydrous and inert | Prevents quenching by water and oxygen.[9] |

By carefully considering these factors and implementing the suggested troubleshooting steps, researchers can significantly improve the outcomes of reactions involving this compound and minimize its decomposition.

References

-

Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. The Weizmann Institute of Science - WIS Works. Available from: [Link]

-

Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available from: [Link]

- Process for preparing chloro-difluorobenzene. European Patent Office - EP 0447259 A1. Google Patents.

-

Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Org. Biomol. Chem., 2015, 13, 5845-5848. Available from: [Link]

-

Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. J. Am. Chem. Soc., 2022, 144(1), 336–346. Available from: [Link]

-

New Functionalized Grignard Reagents and their Applications in Amination Reactions. Ludwig-Maximilians-Universität München. Available from: [Link]

-

Mechanistic studies of transition metal-catalyzed cross-coupling reactions. International Journal of Advanced Chemistry Research. Available from: [Link]

-

How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available from: [Link]

-

Which method is the best to conduct the Grignard reaction? Reddit. Available from: [Link]

-

A combined experimental and computational study on the reaction of fluoroarenes with Mg–Mg, Mg–Zn, Mg–Al and Al–Zn bonds. Chem. Sci., 2021, 12, 1243-1252. Available from: [Link]

-

(a) Computational study of the reaction mechanism. (b) Computational... ResearchGate. Available from: [Link]

-

Optimization of the Grignard reagent formation. ResearchGate. Available from: [Link]

-

Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study. Environ. Sci.: Water Res. Technol., 2021, 7, 1634-1644. Available from: [Link]

-

Metal–halogen exchange. Wikipedia. Available from: [Link]

-

Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Front. Chem., 2018, 6, 137. Available from: [Link]

-

Substitution effect on the regioselective halogen/metal exchange of 3-substituted 1,2,5-tribromobenzenes. ResearchGate. Available from: [Link]

-

How to prepare benzene from a Grignard reagent. Quora. Available from: [Link]

-

IDEALS at the University of Illinois. Available from: [Link]

-

Preparation of Polyfunctionalized Grignard Reagents and their Application in Aryne Chemistry. Ludwig-Maximilians-Universität München. Available from: [Link]

-

Chemical Reactivity Indices for the Complete Series of Chlorinated Benzenes: Solvent Effect. J. Sib. Fed. Univ. Chem., 2016, 9(1), 4-13. Available from: [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach. Available from: [Link]

-

18: Reactions of Aromatic Compounds. Chemistry LibreTexts. Available from: [Link]

-

Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo. Available from: [Link]

-

17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Available from: [Link]

-

Mechanistic Study of Pd/Ag Dual-Catalyzed Cross-Dehydrogenative Coupling of Perfluoroarenes with Thiophenes. ResearchGate. Available from: [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein J. Org. Chem., 2018, 14, 2344–2354. Available from: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024, 2024(3), M1888. Available from: [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 2017, 7(3), 83. Available from: [Link]

-

Computational study of polyhomologation: understanding reactivity with B, Al, and Ga. New J. Chem., 2024, 48, 1143-1150. Available from: [Link]

-

Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 2018, 12, 54. Available from: [Link]

-

How to Solve Aromatic Synthesis Problems. YouTube. Available from: [Link]

-

Polyhalogenoaromatic compounds. Part 41. Photochemical dehalogenation and arylation reactions of polyhalogenoaromatic and polyhalogenoheteroaromatic compounds. J. Chem. Soc., Perkin Trans. 1, 1980, 648-656. Available from: [Link]

-

Aromatic halogenation. Khan Academy. Available from: [Link]

- Process for continuously preparing difluorobenzene derivatives with long operating times. Google Patents.

-

The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. Available from: [Link]

-

Conversion of 2,4-difluoroaniline to 1,3-difluorobenzene using a continuous-flow reactor. Org. Biomol. Chem., 2017, 15, 7844-7847. Available from: [Link]

-

Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis. Available from: [Link]

Sources

- 1. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 4. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nobelprize.org [nobelprize.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. quora.com [quora.com]

Technical Support Center: Work-up & Isolation of 1-Chloro-3,4-dibromo-2,5-difluorobenzene (CDBDFB)

Executive Summary & Molecule Profile

Welcome to the technical support hub for 1-Chloro-3,4-dibromo-2,5-difluorobenzene (CDBDFB) . This guide addresses the unique challenges posed by this highly halogenated arene. Unlike standard organic intermediates, CDBDFB exhibits extreme density, high lipophilicity, and specific electronic sensitivities due to the ortho-dibromo and para-difluoro substitution patterns.[1][2]

Physicochemical Profile (Estimated)

| Property | Value / Characteristic | Impact on Work-up |

| Formula | C₆HBr₂ClF₂ | High molecular weight relative to carbon count.[1][2] |

| Density | ~2.1 – 2.3 g/mL | CRITICAL: The organic layer will likely be denser than water and even brine.[2] |

| Solubility | High in DCM, EtOAc, THF; Low in Water.[1][2] | Excellent candidate for liquid-liquid extraction, but phase inversion is a major risk.[1][2] |

| Reactivity | Acidic proton at C6; Labile C-Br bonds.[1][2] | Sensitive to strong bases; C-Br bonds susceptible to light-induced homolysis.[1][2] |

Troubleshooting Guide: Phase Separation & Extraction

Issue: "I added water/brine to my reaction in DCM, but I can't find the aqueous layer."

Diagnosis: Phase Inversion.

Due to the heavy bromine and chlorine atoms, CDBDFB has a density significantly higher than water (

Protocol: The "Drop Test" Validation

-

Isolate a small aliquot of the bottom layer in a pipette.[2]

-

Add one drop of this layer into a test tube of water.[2]

-

Observation:

Corrective Action:

-

Standard Extraction: Always collect the bottom layer if using halogenated solvents.[2]

-